Captopril-D7

Description

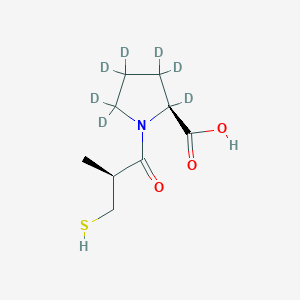

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3S |

|---|---|

Molecular Weight |

224.33 g/mol |

IUPAC Name |

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i2D2,3D2,4D2,7D |

InChI Key |

FAKRSMQSSFJEIM-CTRZRDPSSA-N |

Isomeric SMILES |

[2H][C@]1(C(C(C(N1C(=O)[C@H](C)CS)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Captopril Analogs

Retrosynthetic Approaches to Captopril-D7

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis route. scispace.com For this compound, where the deuterium (B1214612) atoms are located on the proline ring—specifically (2S)-2,3,3,4,4,5,5-heptadeuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid—the retrosynthetic strategy focuses on disconnecting the molecule into two key synthons: a deuterated L-proline derivative and a non-deuterated side chain. nih.gov

The primary disconnection is at the amide bond linking the proline nitrogen to the acyl side chain. This is a logical disconnection as amide bond formation is a reliable and high-yielding reaction in organic synthesis. nbinno.com

Target Molecule: this compound

Disconnection 1 (Amide Bond): This break leads to two precursor molecules:

L-proline-d7: A fully deuterated version of the amino acid L-proline. The synthesis of this starting material is the core challenge.

(2S)-3-acetylthio-2-methylpropanoyl chloride: An activated form of the side chain. The acetyl group serves as a protecting group for the thiol, which can be removed in the final step of the synthesis. wikipedia.org

Deuteration Strategies for Carbon-Hydrogen Bonds in Organic Synthesis

The selective replacement of hydrogen with deuterium in organic molecules is a fundamental challenge. Various strategies have been developed to achieve this transformation with high efficiency and control over which C-H bonds are modified.

Catalytic deuterium exchange, or hydrogen-isotope exchange (HIE), represents an efficient method for incorporating deuterium into organic molecules. marquette.eduresearchgate.net These reactions often use a deuterium source like heavy water (D₂O) or deuterium gas (D₂) and are facilitated by a catalyst. marquette.edu

Several catalytic systems are employed for this purpose:

Transition Metal Catalysis: Metals such as iridium, palladium, rhodium, and ruthenium are effective catalysts for H/D exchange. Iridium-based catalysts, for example, can perform transfer deuteration of unsaturated C-C bonds using D₂O as the deuterium source. marquette.edu Palladium catalysts have been used for the transfer deuteration of enones. marquette.edu

Organocatalysis: Small organic molecules can also catalyze H/D exchange. N-heterocyclic carbenes (NHCs), for instance, promote reversible H/D exchange with aldehydes using D₂O. nih.gov Proline and its derivatives have been studied as catalysts for the H/D exchange reaction of ketones and aldehydes in aqueous solutions. mit.eduacs.orgmit.edu

| Catalyst Type | Example Catalyst | Deuterium Source | Substrate Scope |

|---|---|---|---|

| Transition Metal | Iridium Pincer Complex | D₂O, C₂D₅OD | Alkenes, Unsaturated C-C bonds |

| Transition Metal | Palladium on Carbon (Pd/C) | D₂ gas | Enones, Aromatic rings |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | D₂O | Aldehydes |

| Organocatalyst | Proline Derivatives | D₂O | Ketones, Aldehydes |

Maintaining or creating a specific stereochemistry during deuteration is crucial for complex molecules like this compound. Deuterated α-amino acids are valuable precursors for labeled pharmaceutical agents. nih.gov However, achieving high site- and stereoselectivity can be challenging. nih.govnih.gov

Several advanced techniques address this challenge:

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, can reversibly deprotonate α-amino acids, allowing for deuterium incorporation from D₂O with precise stereocontrol. nih.gov An α-oxo-amine synthase known as SxtA AONS has been shown to produce a range of α-²H amino acids and esters stereoselectively. nih.gov This method is advantageous as it often requires no protecting groups and proceeds under mild conditions. nih.gov Microbial deuteration using various yeast strains also provides an economical route to highly deuterated chiral building blocks. rsc.org

Chiral Catalysts: Non-enzymatic approaches include the use of chiral metal complexes and organocatalysts. nih.gov These methods can achieve asymmetrical deuterium attachment, although their effectiveness can be dependent on the specific substrate. nih.gov For instance, aldehydes have been used as catalysts for the selective deuteration of L-amino esters at the α-position in D₂O. acs.org

Purification and Characterization of Deuterated Captopril (B1668294)

After synthesis, the deuterated compound must be purified and rigorously characterized to confirm its identity, isotopic purity, and the specific sites of deuterium incorporation.

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment refers to the percentage of deuterium at a specific labeled position. These parameters are critical for the application of deuterated standards. It is important to note that isotopic mixtures are often inseparable using traditional purification techniques like standard chromatography. marquette.edu

The primary methods for assessing isotopic purity and enrichment are:

Mass Spectrometry (MS): This is the most direct method for determining isotopic incorporation. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the deuterated molecule, confirming the mass increase corresponding to the number of deuterium atoms incorporated. For this compound, the expected monoisotopic mass is 224.1212 Da, compared to 217.0773 Da for unlabeled captopril. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for quantifying deuterium enrichment at specific sites.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or significantly decrease in intensity. The degree of enrichment can be calculated by comparing the integration of the remaining signal to that of a non-deuterated internal standard or a signal within the molecule that is not deuterated.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks appear at the chemical shifts corresponding to the deuterated positions.

| Technique | Information Provided | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Overall level of deuteration (number of D atoms), Isotopic distribution | High sensitivity, provides molecular weight confirmation |

| ¹H NMR Spectroscopy | Site-specific isotopic enrichment (by signal disappearance) | Quantitative, provides structural information |

| ²H NMR Spectroscopy | Direct detection of deuterium at specific sites | Unambiguous confirmation of deuteration sites |

Beyond confirming isotopic enrichment, it is essential to validate the exact location of the deuterium atoms within the molecule. A combination of spectroscopic and chromatographic methods is used for this purpose.

Spectroscopic Validation:

NMR Spectroscopy: As mentioned, ¹H NMR is invaluable for showing the absence of protons at the deuterated positions on the proline ring of this compound. Furthermore, ¹³C NMR can provide confirmatory evidence. The resonance of a carbon atom bonded to deuterium will be split into a multiplet (due to C-D coupling) and may shift slightly upfield.

Chromatographic Validation:

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the final compound and to confirm its chemical purity. redalyc.orgpensoft.net When coupled with a mass spectrometer (LC-MS), it becomes a powerful analytical tool. The retention time of this compound should be very similar to that of unlabeled captopril, but the mass spectrum recorded for the chromatographic peak will confirm the identity of the deuterated compound. redalyc.org

Gas Chromatography (GC): GC can also be used, particularly for determining stereoisomeric purity. nih.gov When coupled with mass spectrometry (GC-MS), it provides separation and mass information, which can help confirm the structure and isotopic composition of the analyte. redalyc.org

Through the combined application of these techniques, the successful synthesis, purity, isotopic enrichment, and precise location of deuterium atoms in this compound can be unequivocally confirmed.

Advanced Bioanalytical Methodologies Employing Captopril D7 As an Internal Standard

Rationale for Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

The use of a Stable Isotope Labeled Internal Standard (SIL-IS), such as the theoretical Captopril-D7, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. The primary rationale for its use is to ensure the highest possible accuracy and precision in the quantification of the target analyte, in this case, captopril (B1668294). A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

This compound would be an ideal internal standard because its physicochemical properties are nearly identical to those of captopril. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any variability or loss of the analyte during these steps is mirrored by the SIL-IS. By measuring the ratio of the analyte's signal to the signal of the known concentration of the internal standard, accurate quantification can be achieved, compensating for potential errors.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Captopril

While specific methods utilizing this compound are not available, the development and validation of an LC-MS/MS assay for captopril would follow a structured approach.

Sample Preparation Techniques for Complex Biological Matrices

The analysis of captopril in biological matrices like plasma or urine requires effective sample preparation to remove interfering substances. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. The supernatant, containing the analyte and internal standard, is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing a clean and concentrated sample.

In a hypothetical assay using this compound, the deuterated standard would be added to the biological sample at the beginning of the preparation process to account for any analyte loss during extraction.

Optimization of Chromatographic Separation Parameters

Chromatographic separation is crucial for resolving captopril from other matrix components. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are typically used. Key parameters for optimization include:

Column Chemistry: A C18 column is commonly used for the separation of moderately polar compounds like captopril.

Mobile Phase Composition: A mixture of an aqueous solvent (often with an acid modifier like formic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

Flow Rate and Column Temperature: These parameters are adjusted to achieve efficient separation with reasonable analysis times.

Theoretically, this compound would co-elute with captopril under optimized chromatographic conditions, a critical factor for accurate quantification.

Application of Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

For captopril, a precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A hypothetical MRM transition for this compound would involve a precursor ion with a mass reflecting the seven deuterium atoms and a corresponding product ion.

Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Captopril | 218.1 | 116.1 |

The specific product ion for this compound would need to be determined experimentally.

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. Ion suppression (a decrease in signal) or enhancement (an increase in signal) can lead to inaccurate results.

The use of a SIL-IS like this compound is the most effective way to mitigate matrix effects. Because this compound has nearly identical chromatographic and ionization behavior to captopril, it will experience the same degree of ion suppression or enhancement. As a result, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of significant matrix effects.

Rigorous Evaluation of Analytical Performance Parameters

A bioanalytical method must be rigorously validated to ensure its reliability. According to regulatory guidelines, validation includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are typically evaluated at multiple concentration levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

In the absence of specific data for this compound, a representative data table for a validated captopril assay using a different internal standard is provided for illustrative purposes.

Illustrative Assay Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Intra-day Accuracy (%Bias) | ± 15% | Within ± 10% |

| Inter-day Accuracy (%Bias) | ± 15% | Within ± 13% |

| Recovery | Consistent and reproducible | > 85% |

Assessment of Linearity and Dynamic Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing this compound, a constant amount of the internal standard is added to all calibration standards, quality control (QC) samples, and unknown samples. The calibration curve is then constructed by plotting the peak area ratio of Captopril to this compound against the nominal concentration of the Captopril calibration standards.

Validated methods for Captopril quantification have demonstrated excellent linearity over wide dynamic ranges, which are crucial for capturing the full pharmacokinetic profile of the drug. For instance, one LC-MS/MS method established a linear dynamic range of 10–2000 ng/mL for Captopril in human plasma. japsonline.com Another study demonstrated linearity over a concentration range of 2 to 4000 ng/mL, with a regression coefficient of 0.996 or higher. redalyc.org A separate method developed for Caco-2 cell monolayers showed a linear response from 2 to 200 ng/mL with a coefficient of correlation (r²) of 0.9993. pensoft.net The mean correlation coefficient for the calibration curves is consistently high, often greater than 0.99, indicating a strong linear relationship. japsonline.com

| Linear Range (ng/mL) | Matrix | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| 10 - 2000 | Human Plasma | > 0.997 | japsonline.comnih.gov |

| 2 - 4000 | Human Plasma | ≥ 0.996 | redalyc.org |

| 2 - 200 | Caco-2 Cell Lysate | 0.9993 | pensoft.net |

| 50 - 500 | - | - | nih.gov |

Determination of Precision and Accuracy

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true or nominal value. The use of this compound as an internal standard significantly enhances both precision and accuracy by correcting for potential variability during the analytical process.

Validation studies typically assess precision and accuracy at multiple QC concentration levels, including low, medium, and high concentrations, on the same day (intra-day or within-run) and on different days (inter-day or between-run). For a method to be considered reliable, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15%, while the accuracy should be within ±15% of the nominal values. japsonline.com

In a validated LC-MS/MS method for Captopril, the intra-day precision (%CV) ranged from 0.680% to 1.26%, with accuracy between 88.54% and 100.35%. japsonline.com The inter-day precision for the same method ranged from 2.72% to 5.73%, with accuracy between 89.48% and 108.89%. japsonline.com Another study reported intra-batch precision from 2.49% to 5.66% and accuracy from 97.15% to 105.77%, while inter-batch precision ranged from 0.88% to 1.95%. nih.gov These findings demonstrate the high degree of reliability afforded by well-developed bioanalytical methods.

| Parameter | QC Level | Precision (%CV) | Accuracy (%) | Reference |

|---|---|---|---|---|

| Intra-day | Low (30 ng/mL) | < 5.66 | 97.15 - 100.35 | japsonline.comnih.gov |

| Medium (760-800 ng/mL) | < 1.26 | 88.54 - 105.77 | japsonline.comnih.gov | |

| High (1500-1600 ng/mL) | < 2.49 | 98.92 - 103.45 | japsonline.comnih.gov | |

| Inter-day | Low (30 ng/mL) | < 5.73 | 89.48 - 108.89 | japsonline.comnih.gov |

| Medium (760-800 ng/mL) | < 2.72 | 99.35 - 101.54 | japsonline.comnih.gov | |

| High (1500-1600 ng/mL) | < 3.88 | 100.12 - 102.67 | japsonline.comnih.gov |

Characterization of Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. japsonline.com For the LLOQ, the acceptance criteria are typically relaxed to a precision of ≤20% and an accuracy within ±20% of the nominal value. redalyc.org

Sensitive bioanalytical methods are essential for accurately defining the terminal elimination phase of Captopril's pharmacokinetic profile. An LC-MS/MS method for Captopril in human plasma established an LLOQ of 10 ng/mL, with a precision of 5.583% and an accuracy of 106.421%. japsonline.com Another highly sensitive method reported an LLOQ of 2.0 ng/mL in plasma. redalyc.org The ability to achieve such low quantification limits is critical for bioequivalence studies and allows for the use of lower, safer doses in clinical trials. redalyc.org

Robustness and Reproducibility in Long-Term Bioanalytical Studies

The robustness of a bioanalytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility refers to the ability of the method to provide consistent results over an extended period and under different conditions, such as with different analysts or on different instruments. arxiv.org Both are critical for the long-term application of a method in clinical or preclinical studies.

Captopril is known to be an unstable compound, susceptible to oxidation which can lead to the formation of disulfide dimers. redalyc.orgnih.gov The stability of Captopril in biological matrices is a key consideration for ensuring the reproducibility of results in long-term studies. researchgate.netnih.gov Studies have shown that Captopril's stability in aqueous solutions can be maintained for extended periods under specific conditions, such as storage at controlled temperatures. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving long-term reproducibility. It helps to mitigate the effects of any potential degradation or variability in extraction efficiency over time. Furthermore, a critical component of assessing reproducibility in long-term studies is Incurred Sample Reanalysis (ISR). ISR involves re-analyzing a subset of study samples from dosed subjects on a different day to verify the original results. nih.govwindows.net This process confirms that the method is reproducible with authentic biological samples, which may contain metabolites or other endogenous components not present in the calibration standards. windows.net Successful ISR, where at least two-thirds of the re-analyzed samples are within 20% of the original result, provides high confidence in the reliability and reproducibility of the bioanalytical method over the course of a long-term study. windows.net

Applications of Captopril D7 in Mechanistic Pharmacokinetic and Metabolic Investigations

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, are fundamental to understanding a drug's metabolic fate. bioivt.comevotec.com For these investigations, Captopril-D7 is an invaluable asset.

The biotransformation of Captopril (B1668294) primarily involves oxidation and conjugation reactions. While the thiol group of Captopril is a major site for metabolism, forming disulfide dimers and conjugates, cytochrome P450 (CYP450) enzymes also play a role. smpdb.cadrugbank.comredalyc.org Specifically, studies suggest the involvement of the CYP3A4 isoform in Captopril's metabolism. smpdb.canih.gov

The use of this compound in in vitro systems, such as human liver microsomes, helps to delineate these pathways. bioivt.com By incubating this compound with specific recombinant CYP enzymes, researchers can pinpoint which enzymes are responsible for particular metabolic transformations. The deuterium (B1214612) label acts as a tracer, allowing for the differentiation of the parent compound from its metabolites using mass spectrometry. This technique is crucial for understanding how genetic variations in CYP enzymes or co-administration of other drugs might affect Captopril's metabolism. portico.orgresearchgate.net For instance, some studies have shown that ACE inhibitors like Captopril can influence the expression and activity of certain CYP450 enzymes, which in turn affects the metabolism of other substances. physiology.orgphysiology.org

A primary application of this compound is in the identification and structural elucidation of its metabolites. acs.orgmdpi.com When a mixture of Captopril and this compound (e.g., in a 1:1 ratio) is incubated in a metabolic system like liver S9 fractions or hepatocytes, a unique "doublet" signature appears in mass spectrometry analysis. mdpi.com Any molecule derived from Captopril will appear as a pair of peaks separated by 7 mass units (the mass difference between the seven deuterium atoms and seven hydrogen atoms).

This technique simplifies the complex data from biological matrices, making it easier to distinguish drug-related material from endogenous components. acs.orgtaylorfrancis.com Once a potential metabolite doublet is identified, further analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be performed to determine its exact mass, chemical formula, and structure. nih.govmdpi.com Major metabolites of Captopril identified through such methods include captopril-cysteine disulfide and the disulfide dimer of captopril. smpdb.cadrugbank.com

Table 1: Common Captopril Metabolites

| Metabolite Name | Metabolic Pathway | Description |

| Captopril Disulfide Dimer | Oxidation (Disulfide formation) | Two molecules of Captopril linked by a disulfide bond. It is a major metabolite. drugbank.comredalyc.org |

| Captopril-Cysteine Disulfide | Conjugation | Captopril forming a mixed disulfide bond with the endogenous amino acid cysteine. smpdb.cadrugbank.com |

| S-methyl Captopril | Methylation | The thiol group of Captopril is methylated. This metabolite has been identified in human plasma. nih.gov |

The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). dovepress.com If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. This phenomenon is known as the kinetic isotope effect (KIE). portico.orgresearchgate.net

By comparing the metabolic rate of Captopril to that of this compound in in vitro systems, scientists can determine if a KIE exists. researchgate.net If the metabolic clearance of this compound is significantly lower than that of Captopril, it indicates that the breaking of a C-H bond at one of the deuterated positions is a key step in its metabolism. nih.gov This information is critical for understanding the precise mechanism of enzymatic action and can be used to design new drug analogues with potentially improved pharmacokinetic profiles, such as a longer half-life. wikipedia.orgjuniperpublishers.com While the potential for a KIE cannot be predicted without experimentation, its study provides deep mechanistic insights. nih.gov

Table 2: Theoretical Impact of Kinetic Isotope Effect (KIE) on Captopril Metabolism

| Parameter | Description | Expected Outcome with Significant KIE |

| In Vitro Half-life (t½) | Time taken for 50% of the drug to be metabolized. evotec.com | Increased for this compound compared to Captopril. |

| Intrinsic Clearance (CLint) | The inherent ability of liver enzymes to metabolize a drug. nuvisan.com | Decreased for this compound compared to Captopril. nih.gov |

| Metabolite Formation Rate | The speed at which metabolites are generated. | Slower for metabolites whose formation involves breaking a C-D bond. |

Pre-clinical Pharmacokinetic Studies in Animal Models Utilizing this compound

Following in vitro analysis, this compound is used in pre-clinical studies with animal models (e.g., rats, dogs, monkeys) to understand how the drug behaves in a whole living system. nih.govnih.govfrontiersin.org

Stable isotope tracers like this compound are powerful tools for ADME studies. acs.orgresearchgate.net In a typical study, an animal is administered the non-labeled Captopril, followed by a small dose of this compound. By collecting and analyzing blood, urine, and feces samples over time, researchers can trace the journey of the drug through the body. hres.ca

The distinct mass of this compound allows it to be easily detected and quantified by LC-MS/MS, even in the presence of the non-labeled drug and endogenous substances. taylorfrancis.com This allows for the determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, and routes of elimination (e.g., renal vs. fecal). nih.govnih.gov Studies have shown that Captopril is primarily eliminated by the kidneys. redalyc.orgnih.gov

This compound is most commonly used as an internal standard for the highly accurate and precise quantification of Captopril and its metabolites in biological samples. redalyc.org In this application, a known amount of this compound is added to each biological sample (e.g., plasma) before analysis.

Because this compound is chemically identical to Captopril, it behaves in the same way during sample extraction and analysis by LC-MS/MS. Any sample loss or variation in instrument response will affect both the analyte (Captopril) and the internal standard (this compound) equally. By comparing the instrument's response for Captopril to the known concentration of this compound, an exact concentration of Captopril in the original sample can be calculated. mdpi.com This method is the gold standard for pharmacokinetic studies, enabling the generation of reliable concentration-time profiles for both the parent drug and its key metabolites in animal models. nih.govgcs-web.com

Table 3: Pharmacokinetic Parameters of Captopril in Animal Models

| Parameter | Dog | Monkey | Rat |

| Total Body Clearance (mL/kg/hr) | 605 nih.gov | 1135 nih.gov | Data not specified |

| Renal Clearance (mL/kg/hr) | 341 nih.gov | 944 nih.gov | Data not specified |

| Volume of Distribution (L/kg) | 2.6 nih.gov | 3.6 nih.gov | Data not specified |

| Terminal Half-life (hr) | 2.8 nih.gov | 2.2 nih.gov | ~1.9 (general) wikipedia.org |

Note: Data is for the parent compound Captopril, often determined using deuterated internal standards. Specific studies using this compound as a tracer may yield more detailed results.

Absolute Quantification of Biomolecules via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique utilized for the precise and accurate absolute quantification of molecules in complex mixtures. This method relies on the use of an isotopically labeled version of the analyte as an internal standard. In the context of pharmacokinetic and metabolic studies of the angiotensin-converting enzyme (ACE) inhibitor, Captopril, its deuterated analogue, this compound, serves as an ideal internal standard.

The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown amount of the native analyte (Captopril). The labeled standard, being chemically identical to the analyte, exhibits the same behavior during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps is accompanied by a proportional loss of the internal standard.

Following sample preparation, the mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is capable of distinguishing between the native Captopril and the heavier this compound due to their mass difference. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be determined with high accuracy and precision.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis as it compensates for variations in sample extraction efficiency and matrix effects, which are common challenges in the analysis of biological samples such as plasma. researchgate.net

Detailed Research Findings

Research has established validated LC-MS/MS methods for determining Captopril concentrations in human plasma, which are essential for bioequivalence and pharmacokinetic studies. japsonline.comnih.govredalyc.orgnih.gov These methods typically involve protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix, followed by chromatographic separation and mass spectrometric detection. japsonline.comredalyc.org

The validation of these methods includes the assessment of linearity, precision, accuracy, recovery, and stability, ensuring the reliability of the obtained data. For instance, a typical LC-MS/MS method for Captopril demonstrates linearity over a concentration range suitable for clinical studies, often from a few nanograms per milliliter to several thousand. japsonline.comredalyc.org

The following interactive data tables showcase typical validation parameters from published LC-MS/MS methods for Captopril quantification, which would be analogous to a method employing this compound.

Table 1: Linearity and Range of a Typical Captopril LC-MS/MS Assay

| Parameter | Value |

| Concentration Range (ng/mL) | 2 - 2000 |

| Regression Equation | y = 0.0009x - 0.005 |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 |

| This table illustrates the typical linear range and sensitivity of an LC-MS/MS method for Captopril in human plasma. The correlation coefficient (r²) indicates a strong linear relationship between the concentration and the instrument response. japsonline.comredalyc.org |

Table 2: Precision and Accuracy of a Validated Captopril LC-MS/MS Method

| Quality Control Sample (ng/mL) | Precision (Intra-day, %CV) | Accuracy (Intra-day, %) | Precision (Inter-day, %CV) | Accuracy (Inter-day, %) |

| Low (30) | 1.26 | 100.35 | 5.73 | 108.89 |

| Medium (800) | 0.68 | 88.54 | 2.72 | 89.48 |

| High (1600) | 0.85 | 90.12 | 3.50 | 92.65 |

| This table presents the intra- and inter-day precision (expressed as coefficient of variation, %CV) and accuracy of a validated LC-MS/MS method for Captopril at different concentration levels. These values demonstrate the reproducibility and correctness of the method. japsonline.com |

Table 3: Recovery and Matrix Effect in a Captopril Bioanalytical Method

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Captopril | 30 | 89.46 | Not significant |

| Captopril | 800 | 92.65 | Not significant |

| Captopril | 1600 | 92.41 | Not significant |

| Internal Standard | 3000 | 84.10 | Not significant |

| This table shows the extraction recovery of Captopril and the internal standard from plasma, as well as the assessment of matrix effects. High and consistent recovery, along with minimal matrix effect, are crucial for a reliable bioanalytical method. japsonline.com |

By employing this compound as an internal standard in such a validated LC-MS/MS method, researchers can confidently and accurately determine the concentration of Captopril in patient samples. This allows for the precise characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which is fundamental to understanding its therapeutic action and in the development of new drug formulations.

Theoretical Considerations and Challenges in Deuterated Compound Research

Understanding Isotope Effects in Biotransformational Reactivity

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is particularly relevant in the context of drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-determining step. nih.gov

The KIE arises because the greater mass of deuterium results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a C-H bond. youtube.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. youtube.com This effect is most pronounced when the bond being broken is directly involved in the rate-limiting step of the reaction, known as a primary kinetic isotope effect. youtube.com Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position adjacent to the reacting center. wikipedia.orgprinceton.edu

Captopril (B1668294) is primarily metabolized in the body through oxidation, leading to the formation of metabolites such as cysteine-captopril disulfide and captopril dimer disulfide. nih.gov If the deuterium atoms in Captopril-D7 are located at or near the sites of this metabolic oxidation, a KIE would be expected. This could theoretically slow down its metabolism compared to the non-deuterated form. Medicinal chemists sometimes leverage this effect to create "heavy drugs" with improved pharmacokinetic profiles, although the primary use of this compound is as an internal standard in analytical testing. nih.gov

| Isotope Effect Type | Description | Relevance to this compound |

| Primary KIE | Occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. youtube.com | If deuteration occurs at a C-H bond that is cleaved during metabolic oxidation, the rate of this compound metabolism would be significantly slower than that of Captopril. |

| Secondary KIE | Observed when the isotopic substitution is at a site not directly involved in bond cleavage but close to the reaction center. wikipedia.org These effects are generally smaller than primary KIEs. youtube.com | Deuteration at positions adjacent to the sites of metabolism could have a more subtle effect on the rate of biotransformation, potentially by influencing the stability of reaction intermediates. |

Isotopic Integrity and Potential for Deuterium-Hydrogen Exchange (Back-Exchange)

A critical assumption when using a deuterated compound as an internal standard is its isotopic stability. Isotopic integrity refers to the retention of the deuterium labels on the molecule throughout the sample collection, preparation, and analysis process. The loss of deuterium and its replacement with hydrogen from the surrounding environment (such as solvents or biological matrix) is known as back-exchange. mdpi.com

Back-exchange is a significant concern as it can compromise the accuracy of quantitative analyses by converting the deuterated standard into the non-deuterated analyte, or vice-versa. The likelihood of back-exchange depends on the position of the deuterium atoms within the molecule and the conditions to which the molecule is exposed. mdpi.com Protons on carbon atoms adjacent to heteroatoms or carbonyl groups can be more susceptible to exchange, particularly under acidic or basic conditions. mdpi.com

In analytical workflows, such as those used in hydrogen/deuterium exchange mass spectrometry (HDX-MS), conditions are carefully controlled to minimize back-exchange. This is typically achieved by performing analyses at low temperatures (around 0°C) and a quenched pH of approximately 2.5, where the rate of exchange is at a minimum. whiterose.ac.ukmdpi.com While this compound is generally stable, analysts must be vigilant about the pH and temperature of samples and chromatographic mobile phases to prevent potential loss of isotopic purity, which could lead to inaccurate measurements.

Interferences and Crosstalk in Mass Spectrometry with Deuterated Analogs

This compound is frequently used as an internal standard (IS) for the quantification of captopril in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). pensoft.netresearchgate.net The ideal IS mimics the analyte's behavior during sample extraction and ionization but is sufficiently distinct in mass to be separately detected. mdpi.com While deuterated standards are widely used, they are not without potential analytical challenges, most notably signal interference or "crosstalk."

Crosstalk occurs when the signal from the analyte contributes to the signal of the IS, or vice versa. This can happen in several ways:

Natural Isotope Abundance: Carbon, a primary element in captopril, naturally exists as isotopes (¹²C and ¹³C). The presence of ¹³C in the non-deuterated captopril molecule means there will be small, naturally occurring signals at masses corresponding to M+1, M+2, etc. If the mass difference between captopril and this compound is not large enough, the M+n peak of captopril could potentially overlap with and artificially inflate the signal of the deuterated standard.

In-Source Fragmentation or Exchange: If either the analyte or the standard loses a hydrogen or deuterium atom within the mass spectrometer's ion source, it can create interfering signals.

Back-Exchange: As discussed previously, if this compound undergoes back-exchange before or during analysis, it will be converted to lighter isotopologues, potentially interfering with the quantification of the native analyte. mdpi.com

To mitigate these risks, analytical methods must be carefully developed and validated. This includes selecting appropriate mass transitions for monitoring in MS/MS analysis and ensuring complete chromatographic separation of the analyte from any potential interfering substances. redalyc.org

| Potential Interference Source | Description | Mitigation Strategy |

| Isotopic Crosstalk | The isotopic distribution of the unlabeled analyte overlaps with the mass of the deuterated internal standard. | Use a standard with a higher mass difference (e.g., D5 or greater). Select specific, non-overlapping fragment ions for MS/MS monitoring. |

| Analyte Impurity | The deuterated standard material may contain a small percentage of the unlabeled analyte. | Synthesize and purify the internal standard to a high degree of isotopic enrichment. |

| Back-Exchange | Loss of deuterium from the standard, converting it to the analyte. mdpi.com | Control of pH and temperature during sample storage and analysis. whiterose.ac.ukmdpi.com Place deuterium labels on chemically stable positions. |

Emerging Trends and Future Research Trajectories for Captopril D7

Integration with Advanced Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, respectively, are increasingly vital for understanding drug mechanisms and discovering biomarkers. In these complex analyses, accurate and precise quantification is paramount. Captopril-D7 is integral to achieving this accuracy in studies involving Captopril (B1668294).

Stable isotope-labeled internal standards are essential for high-quality quantitative data in mass spectrometry, as they help correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. thermofisher.comisolife.nl When studying the metabolic or proteomic footprint of Captopril treatment in biological systems, this compound is added to samples at a known concentration. nih.govnih.gov Because it behaves almost identically to the unlabeled Captopril during chromatography and ionization, any sample loss or signal fluctuation affects both compounds equally. isolife.nl The ratio of the Captopril signal to the this compound signal allows for highly accurate quantification of the drug's concentration, providing a reliable foundation for interpreting the downstream "omics" data. thermofisher.com

For example, in studies examining how Captopril affects the serum metabolome and proteome in hypertension models, this compound would serve as the internal standard to precisely measure the drug's concentration, allowing researchers to confidently correlate specific metabolic and protein changes with drug exposure levels. nih.gov This integration provides a clearer picture of the drug's mechanism of action and its system-wide biological effects.

Novel Methodological Developments in Isotopic Labeling and Detection Technologies

The demand for higher sensitivity and throughput in bioanalysis has driven the development of advanced analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). pensoft.netuib.no this compound is central to the validation and application of these novel detection technologies for Captopril. sigmaaldrich.comlumiprobe.com

Researchers have developed numerous rapid and sensitive LC-MS/MS methods to quantify Captopril in various biological matrices, such as human plasma. nih.govjapsonline.comnih.gov These methods are crucial for pharmacokinetic studies, bioequivalence trials, and metabolism investigations. pensoft.netredalyc.orgresearchgate.net The use of a stable isotope-labeled internal standard like this compound is a hallmark of a robust and reliable LC-MS/MS assay. nih.gov It co-elutes with the unlabeled drug but is distinguished by its higher mass in the mass spectrometer, preventing interference from matrix components and ensuring precise quantification even at very low concentrations. sigmaaldrich.com

Recent methodological advancements focus on simplifying sample preparation, reducing run times, and lowering the limit of quantification (LLOQ). japsonline.comresearchgate.net For instance, methods have been developed using simple protein precipitation for sample cleanup, followed by rapid chromatographic separation, achieving LLOQs as low as 2.0 ng/mL in plasma. redalyc.orgresearchgate.net These advancements would not be possible without the use of an appropriate internal standard like this compound to ensure the method's accuracy and reproducibility.

| Analytical Technique | Sample Matrix | Key Parameters | Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Liquid-liquid extraction; C8 column; ESI+ detection | 25 ng/mL | nih.gov |

| UPLC-MS/MS | Human Plasma | Protein precipitation; Reversed-phase C18 shield column; ESI+ detection | Not Specified | japsonline.com |

| LC-MS/MS | Caco-2 cell monolayers | Gradient chromatography; Discovery C18 column; ESI chamber | 2 ng/mL | pensoft.netresearchgate.net |

| LC-MS/MS | Human Plasma | Solid phase extraction; OASIS HLB cartridges | 10 ng/mL | nih.gov |

Expanded Applications in Pre-clinical Drug Candidate Evaluation and Lead Optimization

In the journey of drug discovery and development, pre-clinical evaluation is a critical phase that determines the potential of a new chemical entity. allucent.com This phase heavily relies on understanding the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiles of a drug candidate. musechem.com this compound serves as an indispensable analytical tool in these studies for Captopril and its derivatives. nih.govresearchgate.net

During lead optimization, medicinal chemists synthesize various analogues of a lead compound (like Captopril) to improve its efficacy, selectivity, or pharmacokinetic properties. nih.govsemanticscholar.orgresearchgate.net To evaluate these new candidates, researchers conduct pre-clinical PK studies in animal models. allucent.comresearchgate.net In these studies, this compound is used as an internal standard to accurately quantify the concentration of the parent drug or its new analogue in plasma samples collected over time. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.